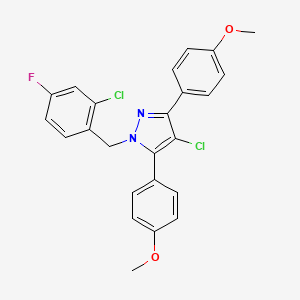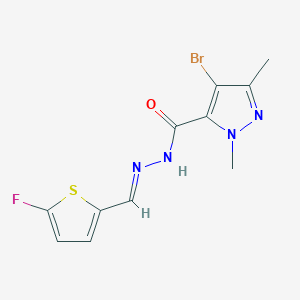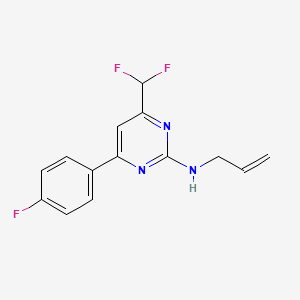![molecular formula C24H26FN7O B10927647 1-butyl-6-cyclopropyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927647.png)
1-butyl-6-cyclopropyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-b]pyridine core, a triazole ring, and a fluorobenzyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, the introduction of the triazole ring, and the attachment of the fluorobenzyl group. The synthetic route may involve the use of various reagents and catalysts under specific reaction conditions to achieve the desired product. Industrial production methods would likely optimize these steps for scalability and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential biological activities.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar compounds to 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolo[3,4-b]pyridine derivatives and triazole-containing compounds These compounds may share similar structural features but differ in their specific functional groups and overall properties
Properties
Molecular Formula |
C24H26FN7O |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-butyl-6-cyclopropyl-N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H26FN7O/c1-3-4-10-32-22-21(15(2)29-32)19(12-20(27-22)17-8-9-17)23(33)28-24-26-14-31(30-24)13-16-6-5-7-18(25)11-16/h5-7,11-12,14,17H,3-4,8-10,13H2,1-2H3,(H,28,30,33) |
InChI Key |
FDQPLHROVMXFQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=N4)CC5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927576.png)
![4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10927577.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10927585.png)



![6-(furan-2-yl)-3-methyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927602.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927610.png)
![9-ethyl-8-methyl-2-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10927611.png)

![6-cyclopropyl-N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927625.png)

![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10927661.png)
![1-methyl-5-[(6-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B10927667.png)
